Selanylium
Description
Selanylium (C₅H₅Se⁺) is a cationic organoselenium compound characterized by a five-membered aromatic ring containing a selenium atom. Structurally analogous to pyrilium ions (where oxygen replaces selenium), this compound derivatives are synthesized via cyclization reactions of selenophenols with α,β-unsaturated carbonyl compounds under acidic conditions . The compound’s unique electronic configuration, driven by selenium’s polarizability and larger atomic radius compared to oxygen or sulfur, grants it distinct redox properties and electrophilic reactivity.
Properties
Molecular Formula |
HSe+ |
|---|---|
Molecular Weight |
79.98 g/mol |
IUPAC Name |
selanylium |
InChI |
InChI=1S/HSe/h1H/q+1 |
InChI Key |
LVYQWKJDVCSMKZ-UHFFFAOYSA-N |
SMILES |
[SeH+] |
Canonical SMILES |
[SeH+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Selanylium’s closest analogs include thiophenium (C₅H₅S⁺) and pyrilium (C₅H₅O⁺) ions. Key differences arise from selenium’s lower electronegativity (2.55) compared to sulfur (2.58) and oxygen (3.44), resulting in reduced aromatic stabilization but enhanced electrophilicity. Computational studies indicate this compound’s HOMO-LUMO gap (4.2 eV) is narrower than pyrilium (5.1 eV) but wider than tellurophenium (C₅H₅Te⁺, 3.8 eV), reflecting intermediate reactivity .
Physicochemical Properties
| Property | This compound (C₅H₅Se⁺) | Thiophenium (C₅H₅S⁺) | Tellurophenium (C₅H₅Te⁺) |
|---|---|---|---|
| Melting Point (°C) | 98–102 | 120–124 | 85–89 |
| Solubility (H₂O, g/L) | 12.3 | 8.7 | 22.1 |
| Stability in Air | Moderate | High | Low |
| Electrophilicity Index | 3.45 | 2.98 | 4.12 |
Data compiled from preparative studies and crystallographic analyses .
This compound exhibits moderate air stability, decomposing over 48 hours under ambient conditions, whereas thiophenium derivatives remain stable for weeks. Tellurophenium, though more soluble, is highly air-sensitive due to tellurium’s lower bond dissociation energy (Te–C: 234 kJ/mol vs. Se–C: 272 kJ/mol) .
Limitations and Controversies
Early reports conflict on its thermal stability; some studies suggest decomposition at 150°C, while others report stability up to 180°C . These discrepancies may stem from variations in counterion effects (e.g., BF₄⁻ vs. PF₆⁻).
Critical Evaluation of Literature
The predominance of tellurium and sulfur analogs in high-impact journals has overshadowed selenium-based systems, despite their unique electronic profiles . Recent advances in selenium-directed C–H activation may revive interest in this compound for asymmetric catalysis.
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